

# Application Notes and Protocols for Field Collection and Preservation of *Digitaria abyssinica*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **DIABA**

Cat. No.: **B009060**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

*Digitaria abyssinica*, commonly known as East African couchgrass, is a perennial grass native to Sub-Saharan Africa.<sup>[1][2]</sup> Traditionally, its rhizomes have been used in decoctions to treat urinary tract infections, including gonorrhea and candidiasis.<sup>[3][4]</sup> Recent studies have confirmed the presence of various phytochemicals such as saponins, phenolics, alkaloids, flavonoids, and terpenoids, with aqueous and methanol extracts of the rhizome demonstrating significant antifungal activity against *Candida albicans*.<sup>[3][4][5]</sup>

These findings underscore the potential of *Digitaria abyssinica* as a source for novel drug development. To facilitate further research, standardized methods for the collection and preservation of plant material are essential to ensure the integrity and reproducibility of experimental results. This document provides detailed protocols for the field collection and preservation of *Digitaria abyssinica* for both phytochemical and genetic analyses.

## Field Collection Protocol

A comprehensive collection protocol is critical for obtaining high-quality plant material and ensuring the validity of research findings. This involves proper identification, documentation, and collection of appropriate plant parts.

## 1. Plant Identification and Voucher Specimen Collection:

- Identification: Accurate identification of *Digitaria abyssinica* is paramount. Key morphological features include its slender, creeping perennial nature with wiry rhizomes that form dense mats.<sup>[2]</sup> The leaves are flat, often bluish-green, and the inflorescence consists of 2-25 racemes.<sup>[2]</sup> It is crucial to distinguish it from other grasses; for instance, *Digitaria abyssinica* has only one leaf per node, unlike *Cynodon dactylon* which has 2-3.<sup>[2]</sup>
- Voucher Specimen: A voucher specimen should be collected for deposit in a recognized herbarium. This serves as a permanent record and allows for future verification of the plant's identity. The preparation of a herbarium specimen involves pressing and drying the plant material.<sup>[6][7][8][9]</sup>
  - Protocol for Herbarium Specimen Preparation:
    - Collect a whole plant, including the root system (rhizomes), stem, leaves, and inflorescence.<sup>[6][7]</sup>
    - Arrange the plant on a standard herbarium sheet (approximately 42 x 27 cm), ensuring that key diagnostic features are visible.<sup>[8][9]</sup> If the plant is too large, it can be folded in a 'V', 'N', or 'W' shape.<sup>[6]</sup>
    - Press the specimen between sheets of absorbent paper (e.g., newspaper or blotting paper) in a plant press.<sup>[6][7]</sup>
    - Change the absorbent paper daily for the first few days to facilitate rapid drying and prevent mold growth.<sup>[9]</sup>
    - Once completely dry and rigid, mount the specimen on archival-quality paper using archival glue and linen tape.<sup>[7][10]</sup>
    - Attach a label in the bottom right-hand corner with detailed collection information.<sup>[8][9]</sup>

## 2. Documentation:

Thorough documentation at the collection site is crucial. The following information should be recorded in a field notebook and on the voucher specimen label:

- Collection Code/Number: A unique identifier for each collection.
- Date of Collection.
- Location: GPS coordinates (latitude and longitude), country, province, and specific locality.  
[11]
- Habitat: Description of the environment where the plant was found (e.g., roadside, cultivated field, grassland).[2]
- Collector's Name and Contact Information.
- Plant Characteristics: Note any features that may not be preserved upon drying, such as flower color or scent.
- Associated Species: A list of other plants growing in the immediate vicinity.

### 3. Collection of Plant Material for Analysis:

The choice of plant part to collect depends on the research objectives. For phytochemical analysis of traditional remedies, the rhizomes are the primary target.[3][4][5][12] For genetic studies, young, healthy leaves are preferred.

- For Phytochemical Analysis (Rhizomes):
  - Excavate the rhizomes using a trowel or shovel.
  - Gently wash the rhizomes with clean water to remove soil and debris.
  - Pat the rhizomes dry with a clean cloth or paper towel.
  - Place the cleaned rhizomes in well-ventilated bags (e.g., mesh or paper bags) for transport. Avoid plastic bags for extended periods to prevent moisture buildup and microbial growth.
- For Genetic Analysis (Leaves):
  - Collect 4-5 young, healthy leaflets from a green leaf.[11]

- Clean the leaflets with a dry or slightly damp cloth to remove any surface contaminants.  
[\[11\]](#)
- Immediately place the leaf samples in a labeled container with a desiccant like silica gel, or flash-freeze them in liquid nitrogen.

## Preservation Methods

The chosen preservation method will significantly impact the quality of the phytochemicals and/or nucleic acids in the collected samples.

## Preservation for Phytochemical Analysis

Drying is the most common method for preserving plant material for phytochemical analysis as it inhibits enzymatic degradation and microbial growth.[\[13\]](#)

### 1. Air/Shade Drying:

- Protocol:
  - Spread the cleaned rhizomes in a single layer on a clean, dry surface in a well-ventilated area away from direct sunlight.
  - Turn the rhizomes periodically to ensure even drying.
  - Drying is complete when the rhizomes are brittle and snap easily.
- Advantages: Low cost and simple. It can be effective at preserving thermolabile compounds.  
[\[14\]](#)
- Disadvantages: Can be slow, and there is a risk of contamination and microbial growth if humidity is high.

### 2. Oven Drying:

- Protocol:
  - Place the cleaned rhizomes in a single layer on trays in a forced-air oven.

- Dry at a controlled temperature. Lower temperatures (40-50°C) are generally recommended to minimize the degradation of heat-sensitive compounds.[13][15][16]
- Continue drying until a constant weight is achieved.
- Advantages: Faster than air-drying and allows for temperature control.
- Disadvantages: Higher temperatures can lead to the degradation of volatile and thermolabile compounds.[15]

### 3. Freeze-Drying (Lyophilization):

- Protocol:
  - Freeze the fresh rhizomes rapidly (e.g., using liquid nitrogen or a -80°C freezer).
  - Place the frozen material in a freeze-dryer, which will remove the water through sublimation under a vacuum.
- Advantages: Considered the best method for preserving the chemical integrity of plant material, as it avoids heat-related degradation.[17]
- Disadvantages: High cost and requires specialized equipment.

Table 1: Effect of Drying Temperature on Phytochemical Content (General Guidelines Based on Studies of Various Medicinal Plants)

| Drying Temperature              | Effect on Total Phenolic Content (TPC)                                           | Effect on Total Flavonoid Content (TFC)     | Reference            |
|---------------------------------|----------------------------------------------------------------------------------|---------------------------------------------|----------------------|
| Room Temperature (Shade Drying) | High retention, sometimes higher than oven drying.                               | High retention.                             | <a href="#">[14]</a> |
| 40°C                            | Generally high retention, often optimal for preserving phenolics and flavonoids. | Generally high retention, often optimal.    | <a href="#">[16]</a> |
| 50°C                            | Good retention, but may be slightly lower than at 40°C.                          | Good retention.                             | <a href="#">[17]</a> |
| 60°C                            | Significant decrease in TPC may occur.                                           | Variable, but often a decrease is observed. | <a href="#">[16]</a> |
| 70°C                            | Further significant decrease in TPC is likely.                                   | Significant decrease is likely.             | <a href="#">[17]</a> |

Note: The optimal drying temperature can vary depending on the specific plant species and the compounds of interest. The data presented are generalized from studies on various medicinal plants and serve as a guideline.

## Preservation for Genetic Analysis

For genetic studies, the primary goal is to preserve the integrity of DNA and RNA.

### 1. Silica Gel Desiccation:

- Protocol:

- Place fresh leaf samples in a sealed container with a large volume of silica gel (at least 10:1 ratio of silica gel to plant material by weight).

- Ensure the container is airtight to prevent the silica gel from becoming saturated with atmospheric moisture.
- The samples are preserved once they become dry and brittle.
- Advantages: Simple, cost-effective, and does not require electricity in the field.
- Disadvantages: DNA may be more degraded compared to frozen samples.[\[18\]](#)

## 2. Freezing:

- Protocol:
  - Flash-freeze fresh leaf samples in liquid nitrogen (-196°C).[\[19\]](#)[\[20\]](#)
  - Store the samples in a -80°C freezer for long-term preservation.
- Advantages: Considered the gold standard for preserving high-quality DNA with minimal degradation.[\[18\]](#)
- Disadvantages: Requires access to liquid nitrogen and a -80°C freezer, which may not be feasible in all field conditions.

## 3. Cryopreservation:

- Protocol: This advanced technique involves treating plant tissues with cryoprotectants before freezing them in liquid nitrogen.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) It is a highly effective method for long-term germplasm conservation.[\[19\]](#)[\[20\]](#)[\[22\]](#)
- Advantages: Enables indefinite storage of viable plant material.[\[19\]](#)[\[23\]](#)
- Disadvantages: Technically complex and requires specialized expertise and equipment.

Table 2: Comparison of Preservation Methods for Genetic Analysis

| Preservation Method      | DNA Quality                           | DNA Yield | Field Practicality | Reference |
|--------------------------|---------------------------------------|-----------|--------------------|-----------|
| Silica Gel Desiccation   | Moderate; some degradation may occur. | Good      | High               | [18]      |
| Freezing (-20°C)         | High                                  | High      | Moderate           | [18]      |
| Freezing (-80°C)         | Very High                             | High      | Low                | [18]      |
| Liquid Nitrogen (-196°C) | Excellent                             | High      | Low                | [19][20]  |

## Experimental Protocols

### Protocol 1: Preparation of *Digitaria abyssinica* Rhizome Extract for Phytochemical Screening

This protocol is adapted from studies on the phytochemical analysis of *D. abyssinica*.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[12\]](#)

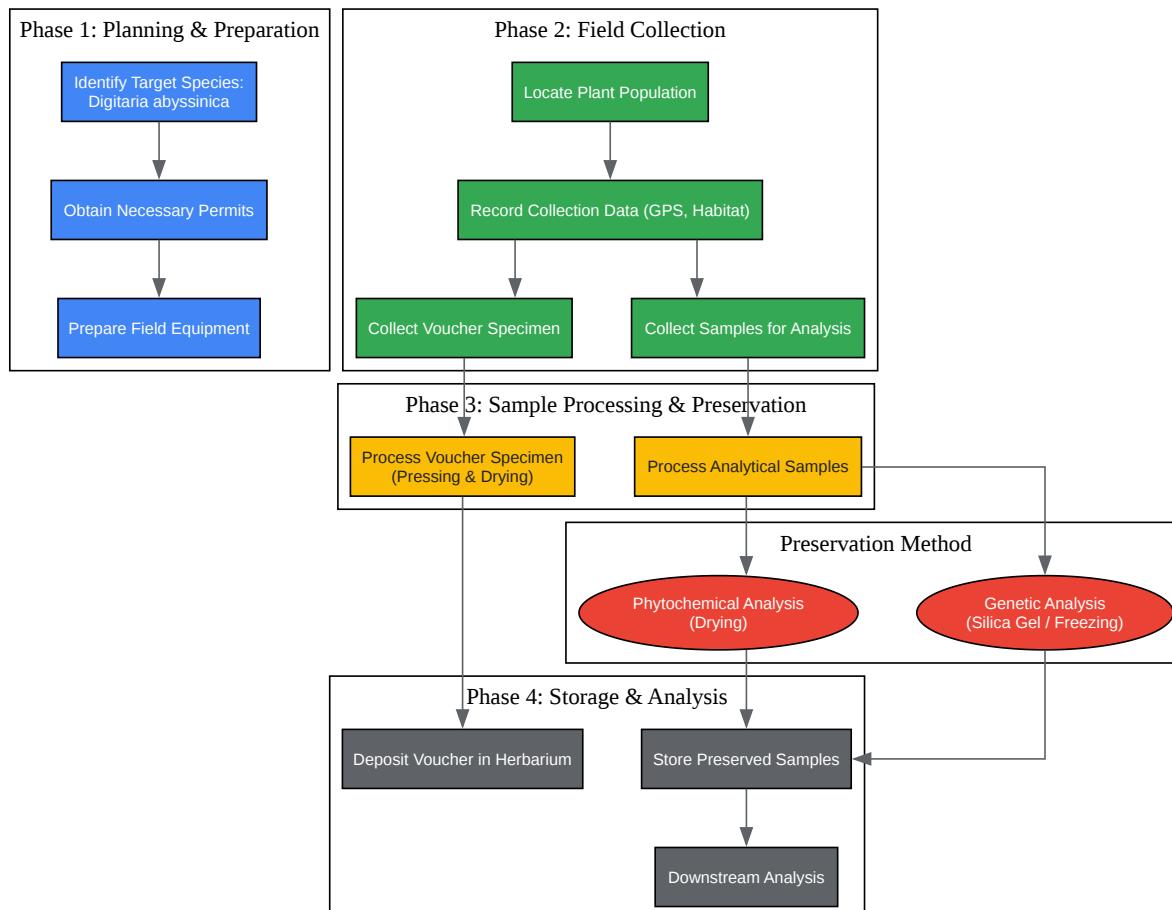
- Drying and Pulverization:
  - Wash the collected rhizomes thoroughly with water to remove any dirt.
  - Dry the rhizomes using one of the methods described above (e.g., oven drying at 40°C).
  - Grind the dried rhizomes into a fine powder using a mechanical grinder.
- Extraction:
  - Aqueous Extraction:
    1. Soak a known weight of the powdered rhizome (e.g., 100 g) in a known volume of distilled water (e.g., 1 L).
    2. Boil the mixture for 10-15 minutes.

3. Allow the mixture to cool and then filter it through Whatman No. 1 filter paper.
4. Concentrate the filtrate using a rotary evaporator or by gentle heating in a water bath.

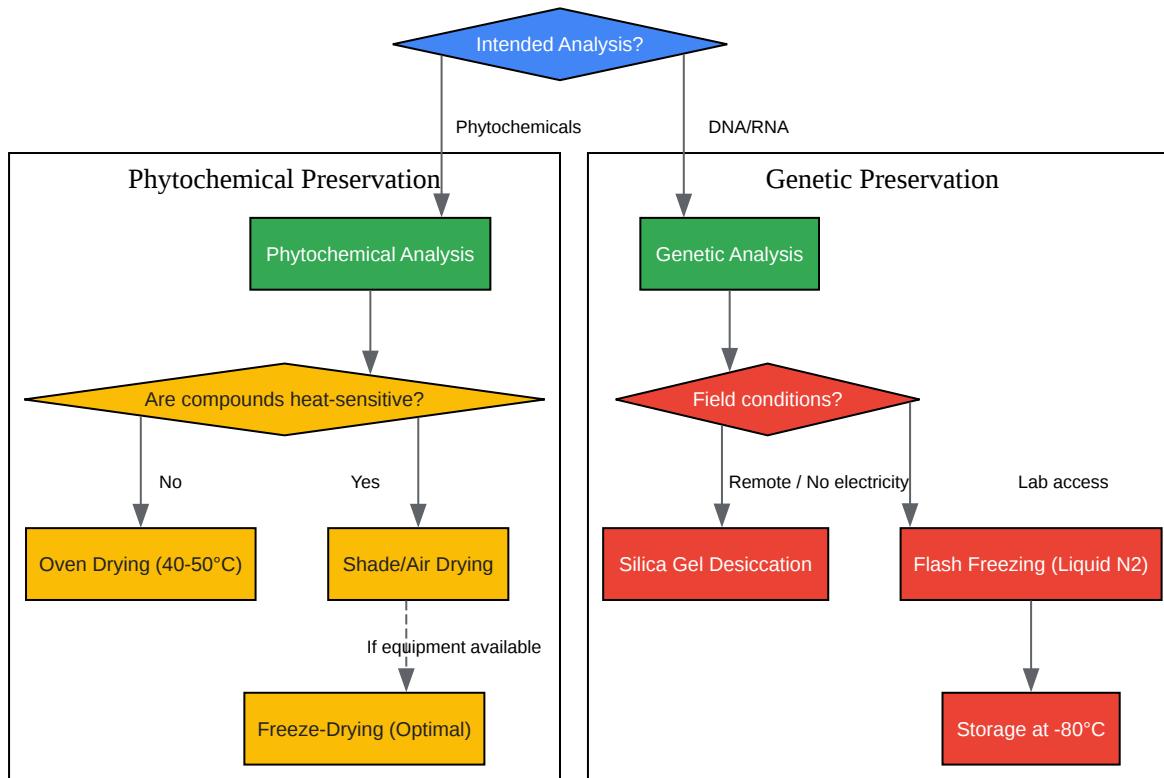
- Solvent Extraction (e.g., Methanol):
  1. Soak a known weight of the powdered rhizome in methanol.
  2. Macerate for a specified period (e.g., 24-48 hours) with occasional shaking.
  3. Filter the mixture and concentrate the filtrate as described above.

- Phytochemical Screening:
  - Perform standard qualitative phytochemical tests on the extracts to identify the presence of alkaloids, flavonoids, tannins, saponins, phenols, steroids, and terpenoids.[24]

## Protocol 2: DNA Extraction from *Digitaria abyssinica* Leaves


This is a generalized protocol based on common methods for DNA extraction from grasses.

- Sample Preparation:
  - Grind 100-200 mg of dried leaf tissue (preserved in silica gel) or fresh/frozen leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
- Lysis:
  - Transfer the powdered tissue to a microcentrifuge tube containing a pre-heated CTAB (cetyl trimethylammonium bromide) extraction buffer.
  - Incubate the mixture in a water bath at 60-65°C for 30-60 minutes with occasional gentle mixing.
- Purification:


- Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate, mix by inversion, and centrifuge to separate the phases.
- Carefully transfer the upper aqueous phase to a new tube.
- Precipitate the DNA by adding cold isopropanol or ethanol and gently inverting the tube until the DNA precipitates.
- Pellet the DNA by centrifugation.

- Washing and Resuspension:
  - Wash the DNA pellet with 70% ethanol to remove residual salts.
  - Air-dry the pellet briefly and resuspend it in a small volume of TE (Tris-EDTA) buffer or sterile deionized water.
- Quality Assessment:
  - Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm and 280 nm (A260/280 ratio should be ~1.8-2.0).
  - Assess the integrity of the DNA by running an aliquot on a 1% agarose gel. High molecular weight DNA should appear as a distinct band.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the field collection and preservation of *Digitaria abyssinica*.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phytochemical screening and allelopathic potential of phytoextracts of three invasive grass species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Phytochemical Screening, Toxic Effects, and Antimicrobial Activity Studies of *Digitaria abyssinica* (Hochst. ex A.Rich.) Stapf (Poaceae) Rhizome Extracts against Selected Uropathogenic Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. Preparation of Plant Specimens for Deposit as Herbarium Vouchers – University of Florida Herbarium (FLAS) [floridamuseum.ufl.edu]
- 8. herbsociety.org [herbsociety.org]
- 9. How to make a Herbarium Specimen [reading.ac.uk]
- 10. rbge.org.uk [rbge.org.uk]
- 11. lifephoenix.gesplan.es [lifephoenix.gesplan.es]
- 12. Phytochemical Composition, Toxic Effects, and Antimicrobial Activity Studies of *Digitaria Abyssinica* (a. Rich.) Stapf (Poaceae) Rhizome Extracts Against Selected Uropathogenic Microorganisms [erepository.uonbi.ac.ke]
- 13. Effect of Drying Methods and Type of Packaging Materials on Phytochemical Content and Total Antioxidant Capacity of Five Medicinal Plants with Cosmetic Potential over Three Months Storage at Ambient Temperature [pubs.sciepub.com]
- 14. Unveiling the Impact of Drying Methods on Phytochemical Composition and Antioxidant Activity of *Anthemis palestina* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjwave.org [rjwave.org]
- 16. Effect of drying temperature on the level of pharmacological compounds in the rhizome of *Cnidium officinale* Makino -Food Science and Preservation | Korea Science [koreascience.kr]
- 17. researchgate.net [researchgate.net]
- 18. Differential effect of sample preservation methods on plant and arbuscular mycorrhizal fungal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plant Cryopreservation: A Look at the Present and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. plantcelltechnology.com [plantcelltechnology.com]
- 21. Cryopreservation of plant tissues.ppt [slideshare.net]
- 22. plant.uoguelph.ca [plant.uoguelph.ca]

- 23. Plant cryopreservation - Wikipedia [en.wikipedia.org]
- 24. Phytochemical Screening, Toxic Effects, and Antimicrobial Activity Studies of Digitaria abyssinica (Hochst. ex A.Rich.) Stapf (Poaceae) Rhizome Extracts against Selected Uropathogenic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Field Collection and Preservation of Digitaria abyssinica]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009060#field-collection-and-preservation-methods-for-digitaria-abyssinica]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)